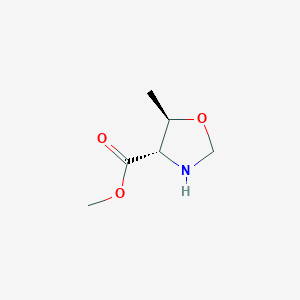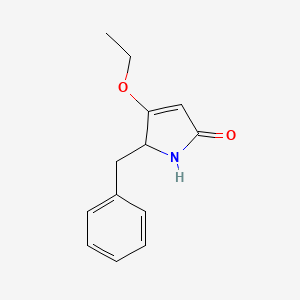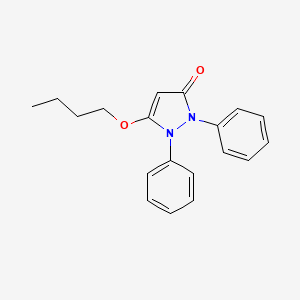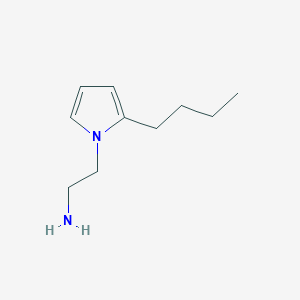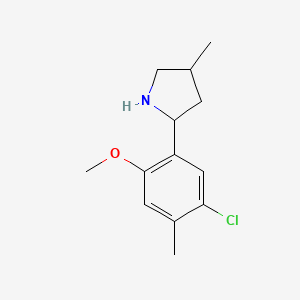
6,7-Dibromo-3,6-dimethyloctahydrobenzofuran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-Dibromo-3,6-dimethyloctahydrobenzofuran is a chemical compound with the molecular formula C10H16Br2O. It is a member of the benzofuran family, characterized by a fused benzene and furan ring system. This compound is notable for its two bromine atoms at the 6 and 7 positions and two methyl groups at the 3 and 6 positions, contributing to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dibromo-3,6-dimethyloctahydrobenzofuran typically involves the bromination of a precursor compound. One common method is the bromination of 3,6-dimethyloctahydrobenzofuran using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps like recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
6,7-Dibromo-3,6-dimethyloctahydrobenzofuran can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of the corresponding hydrogenated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzofuran derivatives, while oxidation can produce ketones or carboxylic acids.
科学的研究の応用
6,7-Dibromo-3,6-dimethyloctahydrobenzofuran has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
作用機序
The mechanism of action of 6,7-Dibromo-3,6-dimethyloctahydrobenzofuran involves its interaction with specific molecular targets. The bromine atoms and the benzofuran ring system play a crucial role in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.
類似化合物との比較
Similar Compounds
- 6,7-Dibromo-3,6-dimethyloctahydro-1-benzofuran
- 5,6-Dibromo-1H-benzotriazole
- 4,5,6,7-Tetrabromo-1H-benzotriazole
Uniqueness
6,7-Dibromo-3,6-dimethyloctahydrobenzofuran is unique due to its specific substitution pattern and the presence of both bromine and methyl groups. This combination imparts distinct chemical and biological properties compared to other similar compounds. Its unique structure makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
832721-47-8 |
|---|---|
分子式 |
C10H16Br2O |
分子量 |
312.04 g/mol |
IUPAC名 |
6,7-dibromo-3,6-dimethyl-3,3a,4,5,7,7a-hexahydro-2H-1-benzofuran |
InChI |
InChI=1S/C10H16Br2O/c1-6-5-13-8-7(6)3-4-10(2,12)9(8)11/h6-9H,3-5H2,1-2H3 |
InChIキー |
FMOAFZXSKCZQDE-UHFFFAOYSA-N |
正規SMILES |
CC1COC2C1CCC(C2Br)(C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-Methoxyphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B15208452.png)
![2-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B15208455.png)
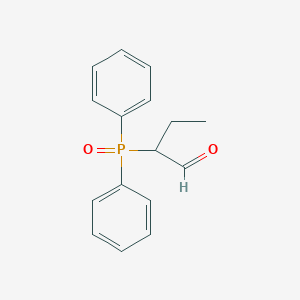
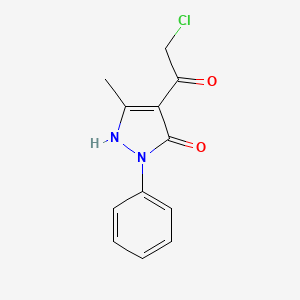

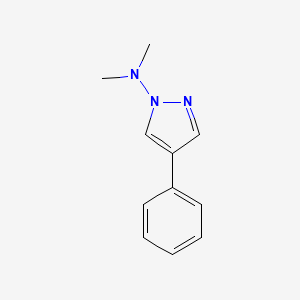
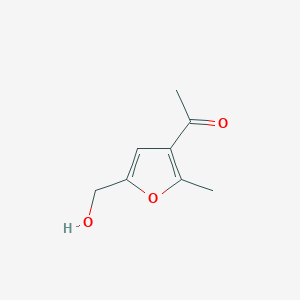
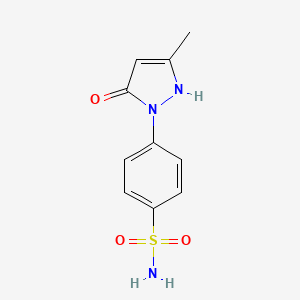
![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-3-[(6-methoxy-2-pyridinyl)methyl]-](/img/structure/B15208527.png)
